MRS 2905 is synthesized from the modification of tetramethyl-nitrophenyl-imidazoline structures. It falls under the category of organic compounds, specifically within the subcategory of nitrogen-containing heterocycles. The compound's classification is significant as it helps in understanding its reactivity and potential biological interactions.
The synthesis of MRS 2905 typically involves several steps, starting from commercially available precursors. One common method includes the reaction of tetramethyl-nitrophenyl-imidazoline with amino acids under controlled conditions:
The yield of MRS 2905 can vary based on the reaction parameters, but typical yields range from 66% to 82% depending on the specific synthetic route used .
MRS 2905 possesses a complex molecular structure characterized by a heterocyclic imidazoline ring system substituted with various functional groups. The molecular formula can be represented as .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of MRS 2905. For instance, NMR data typically shows distinct chemical shifts corresponding to different protons in the molecule .
MRS 2905 can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying MRS 2905 for enhanced biological activity or improved solubility profiles .
The mechanism of action of MRS 2905 has been studied primarily through pharmacological assays that assess its interaction with specific receptors or enzymes in biological systems.
Data from these studies indicate that MRS 2905 exhibits dose-dependent effects on cellular models, highlighting its potential therapeutic applications .
MRS 2905 exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture, necessitating careful storage .
MRS 2905 has potential applications across various scientific domains:
Research continues to explore additional applications, particularly in drug development contexts where its unique properties may offer therapeutic advantages .
Purinergic signaling constitutes an evolutionarily conserved system of extracellular communication mediated by nucleotides and nucleosides, primarily ATP, ADP, UTP, UDP, and UDP-glucose (UDP-Glu). These signaling molecules activate two major receptor families: P1 receptors (adenosine-preferring G-protein-coupled receptors) and P2 receptors (nucleotide-preferring receptors). The P2 receptor family further divides into ionotropic P2X receptors (ligand-gated ion channels) and metabotropic P2Y receptors (G-protein-coupled receptors). This complex signaling network regulates fundamental physiological processes including neurotransmission, platelet aggregation, immune cell function, and metabolic homeostasis [5] [9]. Pathological dysregulation of purinergic signaling contributes significantly to diverse disease states. Elevated extracellular ATP concentrations during tissue injury trigger pro-inflammatory responses through P2X7 receptor activation, promoting NLRP3 inflammasome assembly and IL-1β release. Conversely, adenosine generally exerts anti-inflammatory effects via P1 receptors. The nucleotide/nucleoside balance, controlled by ectonucleotidases like CD39 and CD73, shifts dramatically in pathologies such as:
Table 1: Major Purinergic Receptor Families and Their Endogenous Agonists
Receptor Class | Subtypes | Primary Endogenous Agonists | G-Protein Coupling |
---|---|---|---|
P1 Receptors | A₁, A₂ₐ, A₂в, A₃ | Adenosine | Gᵢ, Gₒ, Gₛ |
P2X Receptors | P2X1-P2X7 | ATP | Ion channel |
P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | ATP, ADP, UTP, UDP, UDP-glucose | Gq, Gᵢ, Gₛ |
The P2Y14 receptor (P2Y14R) represents the most recently identified member of the P2Y receptor family, distinguished by its unique activation profile and physiological functions. Key characteristics include:
The involvement of P2Y14R in pathological inflammation and metabolic dysregulation positions it as a compelling target for pharmacological intervention. Specific rationales include:
Modulating Neutrophil-Driven Inflammation: During SARS-CoV-2 infection, P2Y14R activation exacerbates neutrophil infiltration into lung tissue, promoting neutrophilic mucositis and the release of neutrophil extracellular traps (NETs). NETosis amplifies inflammation through reactive oxygen species (ROS) production and proteolytic activation of the kallikrein-kinin system (bradykinin storm), contributing to acute respiratory distress syndrome (ARDS). P2Y14R antagonism reduces neutrophil recruitment and NETosis, potentially mitigating COVID-19 severity [2]. Similarly, in myocardial ischemia-reperfusion injury, P2Y14R upregulation in neutrophils suppresses their polarization toward anti-inflammatory N2 phenotypes, exacerbating cardiac inflammation. Pharmacological blockade improves outcomes by promoting N2 polarization [6].
Restoring Metabolic Homeostasis: Adipocyte P2Y14R activation suppresses lipolysis, contributing to elevated plasma free fatty acid (FFA) levels in obesity—a key driver of insulin resistance. Genetic deletion of P2Y14R specifically in adipocytes enhances fasting-induced lipolysis, reduces body weight, and improves glucose tolerance and insulin sensitivity in diet-induced obesity models. These effects occur through increased ATGL and HSL activity [4].
Regulating Purinergic Imbalance in Disease: Pathological conditions like hypoxia, tissue injury, or metabolic stress increase extracellular UDP-glucose concentrations. This endogenous agonist exhibits exceptional stability compared to ATP due to resistance to ectonucleotidase degradation, enabling sustained P2Y14R activation [6] [9]. The receptor's role as a "stress sensor" makes it pharmacologically tractable for conditions involving chronic inflammation or metabolic dysfunction.
Table 2: Key Pharmacological Properties of MRS 2905
Property | Specification | Experimental Context |
---|---|---|
Chemical Name | 2-Thiouridine-5'-O-(α,β-methylene)diphosphate trisodium salt | Chemical synthesis [1] [3] |
Molecular Weight | 484.2 g/mol | Calculated from formula C₁₀H₁₃N₂Na₃O₁₀P₂S |
P2Y14 Receptor Agonism | EC₅₀ = 0.92 nM | In vitro receptor assays [1] [10] |
Selectivity | >2000-fold selectivity over P2Y6 receptor; inactive at other P2Y receptors | Competitive binding assays [10] |
Solubility | 45 mM in water (21.79 mg/mL) | Batch-specific measurement [1] |
Storage Conditions | -20°C | Manufacturer recommendation [1] [3] |
Purity | ≥98% (HPLC) | Quality control documentation [1] [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7